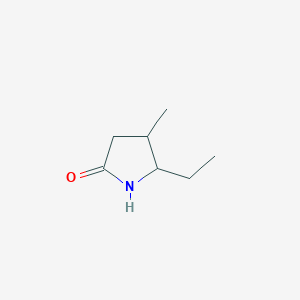
5-ethyl-4-methyl-2-Pyrrolidinone
Cat. No. B8702379
Key on ui cas rn:
179683-99-9
M. Wt: 127.18 g/mol
InChI Key: DCEXOMXZGQYLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05629322
Procedure details


A solution of 4.0 g (21 mmol) of methyl 3-methyl-4-nitrohexanoate (from step A) in 20 mL of EtOH containing 0.4 g of PtO2 was hydrogenated on a Parr apparatus for 3 days. The catalyst was filtered and washed with EtOH and the filtrate was concentrated. Vacuum distillation of the residue furnished 1.6 g (61%) of the title compound: bp 102°-107° C./2 mm.
Name
methyl 3-methyl-4-nitrohexanoate
Quantity
4 g
Type
reactant
Reaction Step One



Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:8]([N+:11]([O-])=O)[CH2:9][CH3:10])[CH2:3][C:4](OC)=[O:5]>CCO.O=[Pt]=O>[CH2:9]([CH:8]1[NH:11][C:4](=[O:5])[CH2:3][CH:2]1[CH3:1])[CH3:10]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation of the residue
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1C(CC(N1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
